molecular formula C10H13N5O5 B057846 Uridine, 3'-azido-3'-deoxy-5-methyl- CAS No. 215176-58-2

Uridine, 3'-azido-3'-deoxy-5-methyl-

Cat. No. B057846
M. Wt: 283.24 g/mol
InChI Key: DVRKESVZZVYJRB-JXOAFFINSA-N
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Description

Uridine, 3’-azido-3’-deoxy-5-methyl-, also known as 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine, is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves various synthetic strategies employed for generating modifications within the sugar backbone of nucleoside analogs . The process involves the activation of 3´-OH followed by nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is C10H13N5O5 . The molecular weight is 283.24 . The structure contains a sugar-based core and a nucleobase .


Chemical Reactions Analysis

3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The molecular formula of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is C10H13N5O5 . The molecular weight is 283.24 .

Safety And Hazards

The compound should be handled with care to avoid inhalation, contact with eyes and skin. It should be used only in areas with appropriate exhaust ventilation . It should not be released into the environment .

Future Directions

The compound holds significant therapeutic promise in combatting and quelling viral infections . Specifically designed to combat HIV, this derivative showcases its prowess as a nucleoside reverse transcriptase inhibitor . It is expected to have broad applications in the field of medicinal chemistry .

properties

IUPAC Name

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRKESVZZVYJRB-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

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